4-Bromo-1-cyclopropyl-3-iodo-1H-indole
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Overview
Description
4-Bromo-1-cyclopropyl-3-iodo-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 4-Bromo-1-cyclopropyl-3-iodo-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of bromine and iodine substituents through electrophilic aromatic substitution reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency .
Chemical Reactions Analysis
4-Bromo-1-cyclopropyl-3-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds with the help of palladium catalysts
Scientific Research Applications
4-Bromo-1-cyclopropyl-3-iodo-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use it to investigate the biological activity of indole derivatives, exploring their potential as antiviral, anticancer, and antimicrobial agents
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-3-iodo-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The presence of bromine and iodine atoms may enhance its binding affinity and specificity, leading to potent biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-1-cyclopropyl-3-iodo-1H-indole include other halogenated indoles, such as 4-Bromoindole and 3-Iodoindole. These compounds share the indole core structure but differ in the type and position of halogen substituents. The unique combination of bromine, cyclopropyl, and iodine in this compound distinguishes it from its analogs, potentially offering distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-1-cyclopropyl-3-iodoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrIN/c12-8-2-1-3-10-11(8)9(13)6-14(10)7-4-5-7/h1-3,6-7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSCNZZYGFZAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C=CC=C3Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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